3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of biphenyl, tert-butylphenyl, and phenyl groups attached to the triazole ring, making it a highly substituted and structurally intricate molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to various substituted triazole derivatives.
Scientific Research Applications
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Biphenyl-4-YL)-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole
- 3-(Biphenyl-4-YL)-5-(4-ethylphenyl)-4-phenyl-4H-1,2,4-triazole
- 3-(Biphenyl-4-YL)-5-(4-isopropylphenyl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQEOPUXVPSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465999 | |
Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150405-69-9 | |
Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is TAZ considered a suitable material for use in OLEDs?
A: TAZ is primarily utilized as an electron-transport material (ETM) in OLEDs due to its electronic properties [, ]. Its molecular structure, featuring a triazole core and phenyl substituents, contributes to its ability to efficiently transport electrons within the device. This efficient electron transport facilitates charge recombination with holes, ultimately leading to light emission.
Q2: How does the introduction of pyridine rings to the TAZ structure affect its performance in OLEDs?
A: Research suggests that incorporating pyridine rings into the periphery of the TAZ molecule leads to lower-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to TAZ alone []. This modification results in improved electron injection from the cathode and enhanced confinement of electrons and excitons within the emissive layer. These factors contribute to a reduction in driving voltage and significant improvements in device efficiency, including higher power efficiency and external quantum efficiency.
Q3: Has TAZ been used in conjunction with other materials to improve OLED performance?
A: Yes, TAZ has been successfully incorporated into OLED devices alongside other organic materials to enhance device performance []. For instance, researchers have employed TAZ as an electron transport layer in conjunction with a chlorophyll-based emissive layer derived from spinach. The addition of the TAZ layer led to improved carrier injection and transport, resulting in enhanced electroluminescence intensity compared to devices without the TAZ layer.
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